molecular formula C12H7N3O B8513228 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile CAS No. 59661-51-7

4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile

Cat. No.: B8513228
CAS No.: 59661-51-7
M. Wt: 209.20 g/mol
InChI Key: KPRQXKFHDYCNSZ-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying fundamental chemical and biological processes.

Properties

CAS No.

59661-51-7

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

5-oxo-4H-pyrrolo[1,2-a]quinazoline-2-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-6-8-5-11-14-12(16)9-3-1-2-4-10(9)15(11)7-8/h1-5,7H,(H,14,16)

InChI Key

KPRQXKFHDYCNSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC(=CN23)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under cooling on ice, in a solution of 2-(2,3-dicyanopropen-1-ylamino)benzoic acid methyl ester (E isomer/Z isomer mixture) (Reference Compound 2-1, 40.1 g, 0.166 mol) in ethanol (700 mL), a solution of sodium ethoxide (28.2 g, 0.414 mol) in ethanol (300 mL) was added dropwise. After stirring the reaction solution at room temperature for 2 hours, 1M hydrochloric acid (500 mL) was added under cooling on ice. The precipitated solid was collected by filtration, and washed with water. By drying under reduced pressure, the title Reference Compound (33.8 g, yield: 97%) was obtained as a colorless powder (see Z. Chem. 1961, 1, 349).
Name
2-(2,3-dicyanopropen-1-ylamino)benzoic acid methyl ester
Quantity
40.1 g
Type
reactant
Reaction Step One
Name
Compound 2-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

Under cooling on ice, boron tribromide (0.100 mL, 1.04 mmol) was added to a solution of 2-[4-(4-methoxyphenyl)piperazin-1-ylmethyl]pyrrolo[1,2-a]quinazolin-5(4H)-one (the above Compound 2-16, 200 mg, 0.515 mmol) in methylene chloride (3.0 mL). The reaction solution was stirred at room temperature for 1 hour. The reaction solution was diluted with methanol (2.0 mL) under cooling on ice, and then concentrated under reduced pressure. The obtained residue was dissolved in 1M sodium hydroxide aqueous solution (2.0 mL), and 2M hydrochloric acid was added so that pH of the solution was 7. The precipitate was collected by filtration, and dried under reduced pressure, to obtain title Compound 3-1 (43.2 mg, yield: 22%) as an orange powder.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
2-[4-(4-methoxyphenyl)piperazin-1-ylmethyl]pyrrolo[1,2-a]quinazolin-5(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2-16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
22%

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